molecular formula C11H7Cl3N2 B13115181 2-(Chloromethyl)-5-(2,4-dichlorophenyl)pyrimidine

2-(Chloromethyl)-5-(2,4-dichlorophenyl)pyrimidine

Cat. No.: B13115181
M. Wt: 273.5 g/mol
InChI Key: RFQONFRMOKYKSC-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-5-(2,4-dichlorophenyl)pyrimidine is a chemical compound with a pyrimidine ring substituted with a chloromethyl group at the 2-position and a 2,4-dichlorophenyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-5-(2,4-dichlorophenyl)pyrimidine typically involves the reaction of 2,4-dichlorobenzaldehyde with a suitable pyrimidine precursor under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-5-(2,4-dichlorophenyl)pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.

    Coupling Reactions: The aromatic ring can undergo coupling reactions with other aromatic compounds, facilitated by catalysts such as palladium.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF) at moderate temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield aminomethyl derivatives, while oxidation can produce carboxylic acid derivatives.

Scientific Research Applications

2-(Chloromethyl)-5-(2,4-dichlorophenyl)pyrimidine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-5-(2,4-dichlorophenyl)pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The 2,4-dichlorophenyl group can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloropyrimidine: A related compound with similar structural features but lacking the chloromethyl group.

    2-(Chloromethyl)pyrimidine: Similar but without the 2,4-dichlorophenyl substitution.

    5-(2,4-Dichlorophenyl)pyrimidine: Lacks the chloromethyl group but retains the 2,4-dichlorophenyl substitution.

Uniqueness

2-(Chloromethyl)-5-(2,4-dichlorophenyl)pyrimidine is unique due to the presence of both the chloromethyl and 2,4-dichlorophenyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H7Cl3N2

Molecular Weight

273.5 g/mol

IUPAC Name

2-(chloromethyl)-5-(2,4-dichlorophenyl)pyrimidine

InChI

InChI=1S/C11H7Cl3N2/c12-4-11-15-5-7(6-16-11)9-2-1-8(13)3-10(9)14/h1-3,5-6H,4H2

InChI Key

RFQONFRMOKYKSC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=CN=C(N=C2)CCl

Origin of Product

United States

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